2H-1-Benzazepin-2-one, 1,5-dihydro-4,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzazepin-2-one, 1,5-dihydro-4,7-dimethyl- is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and are used in various therapeutic applications. The structure of this compound includes a benzene ring fused to an azepine ring, with two methyl groups attached at the 4th and 7th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzazepin-2-one, 1,5-dihydro-4,7-dimethyl- can be achieved through several methods. One common approach involves the lithiation of o-benzylaniline in the presence of a base, followed by reaction with cinnamic acid methyl ester, deprotection, and cyclization . Another method includes the reductive rearrangement of oximes in the presence of boron hydride-dimethyl sulfide complex .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzazepin-2-one, 1,5-dihydro-4,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: Conversion of ketoximes to benzazepinones using propylphosphonic anhydride.
Reduction: Hydrogenation of aromatic nitro compounds to amines, followed by cyclization.
Substitution: Reactions with phosphoryl chloride to produce quinoline derivatives.
Common Reagents and Conditions
Oxidation: Propylphosphonic anhydride as a catalyst.
Reduction: Hydrogen gas and metal catalysts such as palladium or platinum.
Substitution: Phosphoryl chloride under reflux conditions.
Major Products Formed
Oxidation: Benzazepinones.
Reduction: Amines and subsequent cyclized products.
Substitution: Quinoline derivatives.
Scientific Research Applications
2H-1-Benzazepin-2-one, 1,5-dihydro-4,7-dimethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an anticonvulsant and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzazepin-2-one, 1,5-dihydro-4,7-dimethyl- involves its interaction with specific molecular targets and pathways. It may act as a sodium channel blocker, inhibiting the influx of sodium ions and thereby modulating neuronal activity . Additionally, it may inhibit squalene synthase, reducing cholesterol synthesis and exerting lipid-lowering effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: Similar structure but lacks the methyl groups at the 4th and 7th positions.
5-Methyl-4,5-dihydro-1H-1-benzazepin-2-one: Contains a methyl group at the 5th position instead of the 4th and 7th positions.
Uniqueness
2H-1-Benzazepin-2-one, 1,5-dihydro-4,7-dimethyl- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzazepine derivatives.
Properties
CAS No. |
61564-05-4 |
---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4,7-dimethyl-1,5-dihydro-1-benzazepin-2-one |
InChI |
InChI=1S/C12H13NO/c1-8-3-4-11-10(5-8)6-9(2)7-12(14)13-11/h3-5,7H,6H2,1-2H3,(H,13,14) |
InChI Key |
SLUVATFJGSRDLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C(C1)C=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.